2,5-Dimethyl-1,4-dithiane-2,5-diol 2,5-Dimethyl-1,4-dithiane-2,5-diol 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol, also known as 2, 5-dimethyl-2, 5-dihydroxy-1, 4-dithiane or 2, 5-dihydroxy-2, 5-dimethyl-1, 4-dithiane, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethyl-1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol has a bouillon, chicken, and lamb taste.
Brand Name: Vulcanchem
CAS No.: 55704-78-4
VCID: VC20822788
InChI: InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3
SMILES: CC1(CSC(CS1)(C)O)O
Molecular Formula: C6H12O2S2
Molecular Weight: 180.3 g/mol

2,5-Dimethyl-1,4-dithiane-2,5-diol

CAS No.: 55704-78-4

Cat. No.: VC20822788

Molecular Formula: C6H12O2S2

Molecular Weight: 180.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-1,4-dithiane-2,5-diol - 55704-78-4

Specification

Description 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol, also known as 2, 5-dimethyl-2, 5-dihydroxy-1, 4-dithiane or 2, 5-dihydroxy-2, 5-dimethyl-1, 4-dithiane, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethyl-1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol has a bouillon, chicken, and lamb taste.
CAS No. 55704-78-4
Molecular Formula C6H12O2S2
Molecular Weight 180.3 g/mol
IUPAC Name 2,5-dimethyl-1,4-dithiane-2,5-diol
Standard InChI InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3
Standard InChI Key NHKIYYMFGJBOTK-UHFFFAOYSA-N
SMILES CC1(CSC(CS1)(C)O)O
Canonical SMILES CC1(CSC(CS1)(C)O)O

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